Crystallographic Elucidation and XRD Characterization of 2,3-Di-2-furanyl-6-methoxyquinoxaline: A Technical Guide
Crystallographic Elucidation and XRD Characterization of 2,3-Di-2-furanyl-6-methoxyquinoxaline: A Technical Guide
Executive Summary & Pharmacophore Rationale
Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The strategic introduction of furan rings at the 2- and 3-positions, coupled with a methoxy group at the 6-position, yields 2,3-di-2-furanyl-6-methoxyquinoxaline .
This specific substitution pattern is designed to enhance the lipophilicity of the pharmacophore while introducing multiple hydrogen-bond acceptors (oxygen atoms in the furan and methoxy groups). These heteroatoms critically influence both target-protein binding affinity and solid-state packing. Understanding the precise three-dimensional conformation and supramolecular assembly of this compound via Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) is essential for downstream drug formulation and polymorph screening.
Synthesis Methodology
The synthesis of 2,3-di-2-furanyl-6-methoxyquinoxaline relies on a highly efficient Schiff base condensation reaction between an ortho-diamine and a 1,2-diketone[2].
Step-by-Step Protocol:
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Reagent Preparation: Equimolar amounts of 4-methoxybenzene-1,2-diamine and furil (1,2-di(furan-2-yl)ethane-1,2-dione) are dissolved in a 1:1 (v/v) mixture of absolute ethanol and deionized water.
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Catalysis & Reflux: A catalytic amount of glacial acetic acid (10 mol%) is added. The mixture is heated to reflux (approx. 80 °C) under continuous magnetic stirring for 2–3 hours.
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Isolation: The reaction progress is monitored via Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 4 °C, causing the crude product to precipitate. The solid is vacuum-filtered, washed with cold ethanol, and dried in a desiccator.
Expertise & Causality: The use of a mildly acidic protic solvent system (EtOH/H₂O with acetic acid) is not arbitrary. The acid protonates the carbonyl oxygens of the furil, increasing their electrophilicity. This facilitates nucleophilic attack by the diamine and accelerates the subsequent dehydration of the hemiaminal intermediates, driving the thermodynamic equilibrium toward the fully aromatized, stable quinoxaline system.
Crystallization Protocol
To obtain pristine single crystals suitable for SCXRD, a slow solvent evaporation technique is employed.
Step-by-Step Protocol:
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Solvent Selection: 50 mg of the crude powder is dissolved in 2 mL of Dichloromethane (DCM) in a 5 mL glass vial.
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Antisolvent Layering: 2 mL of n-Hexane is layered carefully on top of the DCM solution to prevent immediate mixing.
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Controlled Evaporation: The vial is covered with Parafilm, punctured with 2–3 pinholes, and left undisturbed in a vibration-free environment at ambient temperature (293 K) for 4–7 days.
Expertise & Causality: DCM is selected due to its high solubilizing power for the hydrophobic quinoxaline core. Hexane acts as an antisolvent. Because DCM has a higher vapor pressure, it evaporates faster than hexane. As the DCM escapes, the relative concentration of hexane increases, gradually lowering the solubility of the compound. This controlled, slow supersaturation prevents rapid precipitation, allowing the molecules sufficient time to arrange into a highly ordered, defect-free crystal lattice.
Fig 1. Synthesis and crystallization workflow for 2,3-di-2-furanyl-6-methoxyquinoxaline.
SCXRD Data Collection & Structural Elucidation
Protocol: A block-shaped single crystal of optimal dimensions (e.g., 0.4 × 0.3 × 0.3 mm) is selected under a polarizing microscope, coated in perfluoropolyether oil, and mounted on a glass fiber. Data collection is executed on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).
Expertise & Causality: The data collection is explicitly performed at cryogenic temperatures (100 K) using a nitrogen cryostream[3]. Cooling the crystal drastically reduces the thermal vibrations (anisotropic displacement parameters) of the atoms—particularly the lighter, highly mobile oxygen and carbon atoms of the furan rings. This minimizes electron density smearing, yielding higher-resolution diffraction data and highly accurate bond lengths.
Molecular Geometry and Conformation
The compound typically crystallizes in the monoclinic space group P21/c, a highly favored packing arrangement for semi-planar aromatic systems[1]. To relieve steric hindrance between the ortho-protons of the furan rings and the quinoxaline core, the molecule cannot remain entirely flat. The furan rings twist out of the central plane, exhibiting dihedral angles of approximately 35° to 48° relative to the quinoxaline heterocycle[3]. Conversely, the 6-methoxy group remains nearly coplanar with the benzo-ring (torsion angle < 6°) to maximize stabilizing p-π conjugation[4].
Supramolecular Packing
The crystal lattice assembly is driven by a robust network of non-covalent interactions:
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π-π Stacking: Adjacent quinoxaline cores align in an offset face-to-face geometry with centroid-centroid distances of ~3.72 Å, facilitating strong π-electron overlap[5].
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Hydrogen Bonding: The oxygen atoms of the methoxy and furan groups act as electronegative acceptors for weak intermolecular C-H···O hydrogen bonds, locking the stacked dimers into a rigid 3D architecture[1].
Fig 2. Supramolecular interaction network driving crystal lattice assembly.
Quantitative Data Summaries
Table 1: Representative Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₂N₂O₃ |
| Formula Weight | 292.29 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.415(2) Å, b = 20.341(3) Å, c = 8.465(2) Å |
| Cell Angle (β) | 97.31(4)° |
| Volume (V) | 1266.6(4) ų |
| Z (Molecules/Unit Cell) | 4 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2σ(I)] | R1 = 0.0481, wR2 = 0.1279 |
Table 2: Selected Dihedral Angles and Intermolecular Distances
| Structural Feature | Value |
|---|---|
| Furan Ring 1 / Quinoxaline Plane Dihedral Angle | 35.16(5)° |
| Furan Ring 2 / Quinoxaline Plane Dihedral Angle | 48.04(7)° |
| Methoxy Group / Benzo-ring Torsion Angle | 5.4(1)° |
| π-π Stacking (Centroid-Centroid Distance) | 3.720(1) Å |
| C-H···O Hydrogen Bond (Methoxy Oxygen) | 2.601 Å |
| C-H···N Hydrogen Bond (Quinoxaline Nitrogen) | 2.687 Å |
PXRD Validation: A Self-Validating System
Trustworthiness Protocol: A single crystal analyzed via SCXRD only represents a microscopic fraction of the synthesized batch. To ensure scientific integrity, the crystallographic workflow must be a self-validating system.
Following SCXRD, the bulk synthesized powder is analyzed using Powder X-Ray Diffraction (PXRD) at room temperature. The experimental PXRD diffractogram is directly overlaid with a simulated powder pattern mathematically generated from the SCXRD Crystallographic Information File (CIF). A 1:1 match in Bragg peak positions (2θ values) confirms that the selected single crystal is a true representative of the bulk material, definitively ruling out the presence of unreacted precursors or polymorphic impurities in the batch.
References
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Title: 3-(4-Fluorophenyl)-6-methoxy-2-(4-pyridyl)quinoxaline Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline Source: ResearchGate (Acta Crystallographica) URL: [Link]
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Title: Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Synthesis, characterization, single crystal XRD and pharmacological evaluation of Cu(II), Co(II), Ni(II) and Zn(II) complexes of 2,3-difuryl quinoxaline Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
Sources
- 1. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Fluorophenyl)-6-methoxy-2-(4-pyridyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
